molecular formula C14H13ClN2O3S B2814753 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime CAS No. 478048-56-5

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime

Cat. No.: B2814753
CAS No.: 478048-56-5
M. Wt: 324.78
InChI Key: VLFSTQVOPVPJMF-LICLKQGHSA-N
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Description

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a phenylsulfonyl group, and an O-methyloxime functional group. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime typically involves multiple steps:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the chlorine atom: Chlorination of the pyridine ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the phenylsulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Formation of the O-methyloxime group: This can be achieved by reacting the aldehyde with methoxyamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the aldehyde or the pyridine ring.

    Reduction: Reduction reactions could target the aldehyde group, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include substituted pyridines with various functional groups.

Scientific Research Applications

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds may include:

    2-(6-chloro-3-pyridinyl)acetaldehyde: Lacks the phenylsulfonyl and O-methyloxime groups.

    2-(phenylsulfonyl)acetaldehyde O-methyloxime: Lacks the pyridine ring and chlorine atom.

    6-chloro-3-pyridinyl)acetaldehyde O-methyloxime: Lacks the phenylsulfonyl group.

The uniqueness of 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-20-17-10-13(11-7-8-14(15)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-10,13H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSTQVOPVPJMF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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